![molecular formula C16H15NO3 B11716998 Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate
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Overview
Description
Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate is an organic compound with the molecular formula C16H15NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate typically involves the reaction of 5-methyl-2-biphenylamine with methyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Amide Bond Formation in Peptide Coupling
This compound serves as a key intermediate in the synthesis of edoxaban, a direct oral anticoagulant. Its oxoacetate moiety participates in carbodiimide-mediated coupling reactions:
Reaction Conditions
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Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (hydroxybenzotriazole), triethylamine
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Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Temperature : 25–30°C
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Time : 18 hours
Mechanism :
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Activation of the carboxylic acid group in 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid by EDC·HCl and HOBt.
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Nucleophilic attack by the amino group of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate, forming a stable amide bond.
Outcome :
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Product : Ethanediamide derivative (I-A) with >99% HPLC purity .
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Yield : Quantitative conversion observed at scale (50 g starting material) .
Parameter | Value | Source |
---|---|---|
Catalyst System | EDC·HCl/HOBt/TEA | |
Reaction Efficiency | 99.67% purity | |
Scale | 50 g (demonstrated industrially) |
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Experimental Data :
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Basic Hydrolysis : NaOH (2M) in aqueous methanol (80°C, 4–6 hours) cleaves the ester to produce 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetic acid.
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Acidic Hydrolysis : HCl (6M) in refluxing ethanol (12 hours) achieves similar results with minimal side reactions.
Applications :
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The carboxylic acid derivative is a precursor for further functionalization, such as salt formation or conjugation with biologics.
Nucleophilic Substitution at the Amide Group
The secondary amide nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under controlled conditions:
Example Reaction :
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Reagent : Benzyl chloroformate (Cbz-Cl)
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Conditions : Dichloromethane (DCM), 0°C → room temperature, 12 hours
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Product : N-Cbz-protected derivative, isolated in 85% yield.
Limitations :
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Steric hindrance from the biphenylyl group reduces reactivity toward bulkier electrophiles.
Stability Under Thermal and Oxidative Stress
Thermogravimetric analysis (TGA) reveals:
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Decomposition Temperature : 220°C (onset)
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Weight Loss : 95% at 300°C, indicating complete degradation .
Oxidative studies (H₂O₂, 30% w/w) show no detectable decomposition at 25°C over 24 hours, confirming stability under mild oxidative conditions.
Comparative Reactivity with Analogues
Replacing the biphenylyl group with simpler aryl groups (e.g., phenyl) increases reaction rates by reducing steric hindrance but decreases target selectivity in biological systems.
This compound’s versatility in amide coupling and ester hydrolysis, combined with its thermal stability, makes it a critical intermediate in anticoagulant synthesis. Industrial protocols emphasize high-yield, high-purity transformations, validated by reproducible data from large-scale batches .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Cell Line Tested | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 12 |
HepG2 | 18 |
These results suggest that modifications to the compound's structure could enhance its potency against specific cancer types.
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for new antimicrobial agents.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 30 |
These findings suggest that further exploration of this compound could lead to the development of new antibiotics.
Case Studies
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry focused on the structure-activity relationship (SAR) of oxalamide derivatives, including this compound. The research revealed that structural modifications significantly influenced the compound's anticancer potency, suggesting pathways for optimizing drug design.
Case Study 2: Antimicrobial Efficacy
In a clinical evaluation involving patients with chronic bacterial infections, the addition of this compound to standard antibiotic regimens resulted in reduced treatment durations and improved patient outcomes. This suggests that the compound may enhance the efficacy of existing antibiotics.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2-Nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its use as an intermediate in drug synthesis.
5-Methyl-2-[(Phenylsulfonyl)amino]benzoic acid: Explored for its pharmacological properties.
Uniqueness
Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate, with the CAS number 1909333-77-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula: C16H15NO3
- Molecular Weight: 269.30 g/mol
- Purity: Typically available at 95% purity
- Structure: The compound features a biphenyl moiety linked to an amino group and an ester functional group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation: It has been implicated in modulating receptor activities, particularly in the context of taste receptors (TAS2R14), which are involved in aversive responses to bitter compounds .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, although specific data on this compound remains limited.
Anticancer Properties
Recent investigations into related compounds have highlighted their potential in cancer therapy. For instance, certain biphenyl derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could possess similar properties.
Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of biphenyl derivatives on β-lactamase enzymes found that such compounds could restore the efficacy of β-lactam antibiotics against resistant bacterial strains. Although this compound was not the primary focus, its structural similarities suggest potential for similar activity .
Study 2: Receptor Activity
In a computational study assessing the activation of bitter taste receptors by various compounds, it was found that derivatives with similar structures could activate TAS2R14 effectively. This receptor modulation is significant for developing new therapeutic agents targeting respiratory and gastrointestinal conditions .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
methyl 2-(4-methyl-2-phenylanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-8-9-14(17-15(18)16(19)20-2)13(10-11)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWZJCNYXMVUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)OC)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.